molecular formula C20H18N2O4 B2669709 4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol CAS No. 1401535-63-4

4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol

Cat. No.: B2669709
CAS No.: 1401535-63-4
M. Wt: 350.374
InChI Key: KHEYPOYXULTRCH-UHFFFAOYSA-N
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Description

4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol is a complex organic compound featuring a benzodioxin ring fused with a pyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin moiety can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Construction of the Pyridazinone Core: The pyridazinone ring is formed through the condensation of hydrazine derivatives with diketones or similar compounds.

    Coupling Reactions: The final step involves coupling the benzodioxin and pyridazinone fragments, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzodioxin ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridazinone ring, converting it to a dihydropyridazine using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of dihydropyridazines or reduced benzodioxin derivatives.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.

Medicine

In medicine, 4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol would depend on its specific biological target. Generally, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The compound’s structure suggests it might interact with proteins involved in signal transduction pathways, potentially inhibiting or activating specific cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-one
  • 4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-thiol
  • 4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-amine

Uniqueness

Compared to these similar compounds, 4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol is unique due to the presence of the hydroxyl group at the 3-position of the pyridazinone ring. This hydroxyl group can significantly influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

5-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-24-17-10-13(11-18-19(17)26-8-7-25-18)9-15-12-16(21-22-20(15)23)14-5-3-2-4-6-14/h2-6,10-12H,7-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEYPOYXULTRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)CC3=CC(=NNC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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